molecular formula C22H28N2O2S B11511822 4-tert-butyl-N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]benzenesulfonamide

4-tert-butyl-N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]benzenesulfonamide

Cat. No.: B11511822
M. Wt: 384.5 g/mol
InChI Key: NMJJGFFRPCVBAZ-UHFFFAOYSA-N
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Description

4-TERT-BUTYL-N-[2-(2,7-DIMETHYL-1H-INDOL-3-YL)ETHYL]BENZENE-1-SULFONAMIDE is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-TERT-BUTYL-N-[2-(2,7-DIMETHYL-1H-INDOL-3-YL)ETHYL]BENZENE-1-SULFONAMIDE typically involves multiple steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Dimethyl Groups: The dimethyl groups can be introduced via alkylation reactions using methyl iodide or similar reagents.

    Attachment of the Benzene Sulfonamide Group: The sulfonamide group can be introduced by reacting the indole derivative with sulfonyl chloride in the presence of a base like pyridine.

    Addition of the Tert-Butyl Group: The tert-butyl group can be added through Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can occur at the sulfonamide group using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can take place on the benzene ring, facilitated by reagents like halogens or nitro groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced sulfonamide derivatives.

    Substitution: Halogenated or nitrated benzene derivatives.

Scientific Research Applications

4-TERT-BUTYL-N-[2-(2,7-DIMETHYL-1H-INDOL-3-YL)ETHYL]BENZENE-1-SULFONAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-TERT-BUTYL-N-[2-(2,7-DIMETHYL-1H-INDOL-3-YL)ETHYL]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in biological processes, such as kinases or G-protein coupled receptors.

    Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or inflammation, leading to its observed biological effects.

Comparison with Similar Compounds

    Indole-3-acetic acid: A plant hormone with a similar indole structure.

    Tryptophan: An essential amino acid with an indole moiety.

    Sulfonamide derivatives: Compounds with similar sulfonamide groups.

Uniqueness: 4-TERT-BUTYL-N-[2-(2,7-DIMETHYL-1H-INDOL-3-YL)ETHYL]BENZENE-1-SULFONAMIDE is unique due to its combination of a tert-butyl group, dimethylindole moiety, and benzene sulfonamide group, which imparts distinct chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C22H28N2O2S

Molecular Weight

384.5 g/mol

IUPAC Name

4-tert-butyl-N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]benzenesulfonamide

InChI

InChI=1S/C22H28N2O2S/c1-15-7-6-8-20-19(16(2)24-21(15)20)13-14-23-27(25,26)18-11-9-17(10-12-18)22(3,4)5/h6-12,23-24H,13-14H2,1-5H3

InChI Key

NMJJGFFRPCVBAZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=C(N2)C)CCNS(=O)(=O)C3=CC=C(C=C3)C(C)(C)C

Origin of Product

United States

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